molecular formula C17H15F3N2O3 B13115908 Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 612065-22-2

Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B13115908
CAS No.: 612065-22-2
M. Wt: 352.31 g/mol
InChI Key: MIFMWUNCTLJPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules.

Preparation Methods

The synthesis of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a pyrrole derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Amidation Reaction: The amino group is introduced through an amidation reaction, often using an amine derivative.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. The indolizine core may interact with nucleic acids or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate can be compared with similar compounds such as:

    Methyl 5-oxo-6-(2-fluorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: This compound features a fluorine atom instead of a trifluoromethyl group, which may result in different biological activity and stability.

    Methyl 5-oxo-6-(2-chlorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The presence of a chlorine atom can alter the compound’s reactivity and interaction with molecular targets.

    Methyl 5-oxo-6-(2-bromophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The bromine atom may enhance the compound’s ability to participate in specific chemical reactions, such as halogenation or cross-coupling reactions.

Properties

CAS No.

612065-22-2

Molecular Formula

C17H15F3N2O3

Molecular Weight

352.31 g/mol

IUPAC Name

methyl 5-oxo-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C17H15F3N2O3/c1-25-16(24)10-9-13(15(23)22-8-4-7-14(10)22)21-12-6-3-2-5-11(12)17(18,19)20/h2-3,5-6,9,21H,4,7-8H2,1H3

InChI Key

MIFMWUNCTLJPBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.